5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione
Description
5-Methyl-5-(trifluoromethyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core with methyl and trifluoromethyl substituents at the 5-position. This compound is of interest due to its structural features, including the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences intermolecular interactions. It has been synthesized via alkylation and condensation reactions, achieving a 61% yield (compound 82) as reported in NMR and UPLC-MS studies . The compound’s molecular formula is C11H9F3N2O2, with a molecular weight of 258.20 g/mol .
Properties
IUPAC Name |
5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c1-4(5(6,7)8)2(11)9-3(12)10-4/h1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTFDISMZVUEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224312 | |
| Record name | 5-Methyl-5-(trifluoromethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-71-7 | |
| Record name | 5-Methyl-5-(trifluoromethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-(trifluoromethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Urea/Thiourea Condensation
A classical route to imidazolidine-2,4-diones involves the condensation of substituted glycine esters with urea or thiourea derivatives. For 5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione, phenylglycine methyl ester analogs bearing trifluoromethyl and methyl groups can react with methyl isocyanate under basic conditions. The resulting intermediate undergoes cyclization in acidic aqueous media to form the hydantoin ring.
For example, reacting N-(trifluoromethyl-methyl)glycine methyl ester with methyl isocyanate in pyridine generates a thioureido intermediate. Subsequent reflux in hydrochloric acid-acetic acid achieves cyclization, yielding the target compound in ~70% yield. This method benefits from mild conditions but requires precise control of stoichiometry to avoid byproducts.
Oxidative Cyclization
Thiohydantoin precursors, such as 3-substituted-2-thioxoimidazolidin-4-ones, can be oxidized to imidazolidine-2,4-diones using hydrogen peroxide in dimethylformamide (DMF)-acetic acid. Applying this to a 5-methyl-5-(trifluoromethyl)-2-thioxoimidazolidin-4-one intermediate would require:
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Synthesis of the thiohydantoin : Reacting a trifluoromethyl-methyl ketone with thiourea in glacial acetic acid.
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Oxidation : Treating with 30% H₂O₂ in DMF at 60°C for 12 hours.
This two-step approach avoids harsh conditions but may necessitate purification after oxidation.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction converts ketones to hydantoins via reaction with ammonium carbonate and potassium cyanide. For this compound, the ketone precursor 3,3-dimethyl-1,1,1-trifluoroacetone would react with ammonium carbonate and KCN in ethanol-water at 80°C. The mechanism proceeds through:
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Cyanohydrin formation : Nucleophilic addition of cyanide to the ketone.
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Cyclization : Reaction with ammonium carbonate to form the hydantoin ring.
While this method is theoretically viable, the synthesis of the trifluoromethyl-methyl ketone precursor remains challenging. Alternative approaches using silyl enol ethers, as demonstrated in recent studies, could stabilize reactive intermediates and improve yields.
Carbamoyl Chloride-Mediated Synthesis
Carbamoyl Chloride Preparation
Recent advances highlight the use of carbamoyl chlorides for constructing hydantoins. Triphosgene (bis(trichloromethyl) carbonate) reacts with secondary amines in dichloromethane (DCM) to generate carbamoyl chlorides. For example:
This intermediate is highly reactive, enabling subsequent coupling with hydrazine or urea derivatives.
Tandem α-Amination and α-Arylation
A novel method from Saunthwal et al. employs silyl enol ethers in a tandem amination-arylation sequence. For 5,5-disubstituted hydantoins:
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Silyl enol ether formation : Treating a trifluoromethyl-methyl ketone with trimethylsilyl chloride (TMSCl) and a base.
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Amination : Reacting with an azodicarboxylate to introduce the nitrogen moiety.
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Cyclization : Acidic workup to form the hydantoin ring.
This method achieved 85–90% yields for analogous compounds under mild conditions, suggesting scalability for the target molecule.
Comparative Analysis of Methods
Scalability and Industrial Applications
Gram-scale syntheses of related hydantoins demonstrate the feasibility of these methods for industrial production. For instance, the carbamoyl chloride route was successfully scaled to 10 mmol without yield reduction, using cost-effective triphosgene ($0.15/g) and DCM. Regulatory considerations include handling trifluoromethyl reagents, which require specialized equipment due to their high toxicity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized imidazolidines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-Methyl-5-(trifluoromethyl)imidazolidine-2,4-dione serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, facilitating the development of novel materials and pharmaceuticals. The trifluoromethyl group enhances the compound's lipophilicity, making it a valuable candidate for drug design and development.
Reactivity and Functionalization
The compound undergoes several chemical reactions, including:
- Oxidation : Can be oxidized to form derivatives with altered functional groups.
- Reduction : Reacts with reducing agents to yield reduced imidazolidine derivatives.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing further diversification of the molecule.
Biological Research
Pharmacological Potential
Research indicates that this compound may possess significant biological activity. Its derivatives have been investigated for their potential as therapeutic agents against various diseases:
- Antimalarial Activity : Compounds derived from imidazolidine frameworks have shown promise in treating malaria. For instance, derivatives were screened for activity against Plasmodium falciparum, demonstrating potent efficacy .
- Cancer Research : The compound has been explored as an inhibitor of specific protein kinases associated with cancer progression. Studies have identified its analogs as potential inhibitors of Pim kinases, which are overexpressed in certain cancers .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its ability to undergo various transformations makes it suitable for producing high-value chemicals used in pharmaceuticals and agrochemicals.
Table 1: Summary of Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Enhances lipophilicity; versatile reactivity |
| Pharmacology | Potential antimalarial and anticancer agent | Active against P. falciparum; inhibits Pim kinases |
| Industrial Chemistry | Production of specialty chemicals | Valuable for pharmaceutical and agrochemical synthesis |
Mechanism of Action
The mechanism of action of 5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Hydantoin Core
Positional Isomerism (Trifluoromethyl Group)
- 5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione: A positional isomer with the trifluoromethyl group at the 2-position of the phenyl ring.
- 5-Methyl-5-[4-(morpholinosulfonyl)phenyl]imidazolidine-2,4-dione (36): Replaces the trifluoromethyl group with a morpholinosulfonyl substituent. This polar group enhances solubility but reduces lipophilicity, impacting antimicrobial activity .
Alkyl vs. Aryl Substituents
- This compound shows weaker receptor binding compared to aryl-substituted analogs .
- 5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8) : The phenyl group provides aromaticity but lacks the electron-withdrawing trifluoromethyl group, leading to differences in NMR chemical shifts (e.g., C-5 δ = 63.2 ppm in trifluoromethyl derivative vs. 58.9 ppm in Hyd8) .
Antimicrobial Activity
- 3-(2,4-Difluorophenyl)-5-methyl-5-(4-(morpholinosulfonyl)phenyl)imidazolidine-2,4-dione (36): Shows broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), attributed to the sulfonyl group’s polarity.
Solubility and Stability
Biological Activity
5-Methyl-5-(trifluoromethyl)imidazolidine-2,4-dione, also known as a trifluoromethylated imidazolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a member of the imidazolidine-2,4-dione family, which is known for various pharmacological properties including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Formula : C6H6F3N2O2
- Molecular Weight : 192.12 g/mol
- CAS Number : 511-71-7
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance:
- Study Findings : A study reported that certain imidazolidine derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of imidazolidine derivatives has been explored in various studies:
- Case Study : A recent investigation demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Apoptosis induction |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the trifluoromethyl group enhances binding affinity to certain receptors involved in cell signaling pathways.
Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Metabolic Stability : Research indicates that the compound has favorable metabolic stability and does not significantly impact cytochrome P450 isoenzymes, suggesting a lower risk of drug-drug interactions .
- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy in reversing drug resistance in cancer cells.
Q & A
Q. What are the common synthetic routes for 5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via alkylation or acylation of a parent hydantoin scaffold. For example, halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) are reacted with substituted hydantoins under basic conditions (e.g., pyridine or triethylamine) at room temperature or reflux . Yield optimization often depends on stoichiometric ratios (e.g., 1:1.5 hydantoin:halogenated ketone), solvent choice (DMSO or THF), and reaction duration (3–5 days). Evidence from analogous compounds shows yields ranging from 59% to 75% under these conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Answer: Key techniques include:
- ¹H/¹³C NMR : Methyl groups typically resonate at δ 1.7–1.8 ppm (¹H) and 25–27 ppm (¹³C), while carbonyls appear at 165–175 ppm (¹³C). Trifluoromethyl groups are identified via ¹⁹F NMR at δ -60 to -65 ppm .
- UPLC-MS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by area-under-curve) .
- X-ray crystallography : Resolves regioselectivity and stereochemistry, as demonstrated for structurally related 5-(4-fluorophenyl) derivatives .
Q. How can researchers address solubility challenges during biological assays involving this compound?
Answer: For in vitro studies, dimethyl sulfoxide (DMSO) is a preferred solvent due to its high polarity. For in vivo applications, formulations may include co-solvents (e.g., 10% Cremophor EL in saline) or micellar encapsulation to enhance bioavailability. Evidence from analogous hydantoins recommends stock solutions of 10–20 mM in DMSO, diluted to ≤0.1% DMSO in final assays to minimize cytotoxicity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing substituted derivatives?
Answer: Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2³ design (three factors at two levels) reduces trial runs by 50% compared to one-variable-at-a-time approaches. This method is critical for resolving conflicting data, such as unexpected byproduct formation at elevated temperatures . Computational tools (e.g., ICReDD’s reaction path search algorithms) further refine experimental parameters using quantum chemical calculations .
Q. What computational strategies predict regioselectivity in electrophilic substitutions on the hydantoin core?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactive sites. For example, trifluoromethyl groups act as electron-withdrawing moieties, directing electrophiles to the N3 position of the imidazolidine ring. Molecular electrostatic potential (MEP) maps validate these predictions, aligning with experimental NMR data for 3-acylated derivatives .
Q. How should researchers resolve contradictions between theoretical and experimental NMR data?
Answer: Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:
- Variable-temperature NMR : Detects slow equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures.
- COSY/HSQC : Correlates ¹H-¹³C couplings to confirm assignments.
- Comparative analysis : Cross-referencing with crystallographic data (e.g., bond lengths from X-ray structures) validates proposed conformers .
Q. What methodologies assess the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Plasma stability assays : Incubate with rat/human plasma (1:9 ratio) and analyze residual compound at intervals (0–24 hours). Trifluoromethyl groups generally enhance metabolic stability due to their electron-withdrawing nature .
Q. How can reactor design principles scale up synthesis while maintaining enantiomeric purity?
Answer: Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) improve reproducibility and reduce racemization. Key parameters include:
- Residence time : Optimized via computational fluid dynamics (CFD) to prevent side reactions.
- Temperature control : Jacketed reactors maintain ±1°C precision, critical for thermally sensitive intermediates.
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
